tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.2 g/mol This compound is characterized by the presence of an azetidine ring, a bromophenoxy group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(3-bromophenoxy)azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The major product is 3-(3-bromophenoxy)azetidine-1-carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of azetidine derivatives on various biological pathways. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and bromophenoxy group can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Uniqueness: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azetidine ring and tert-butyl ester group further enhances its versatility in synthetic and research applications .
Properties
CAS No. |
1227467-04-0 |
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Molecular Formula |
C14H18BrNO3 |
Molecular Weight |
328.2 |
Purity |
95 |
Origin of Product |
United States |
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